

Spectroscopic Profile of 2-(Trifluoromethyl)phenyl Isothiocyanate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Trifluoromethyl)phenyl
isothiocyanate

Cat. No.: B156788

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-(Trifluoromethyl)phenyl isothiocyanate** (CAS No. 1743-86-8), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **2-(Trifluoromethyl)phenyl isothiocyanate**.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Assignment
~7.61	d	Aromatic CH
~7.48	t	Aromatic CH
~7.27	t	Aromatic CH
~7.20	d	Aromatic CH

Note: The ^1H NMR data is predicted based on the closely related compound, 2-(Trifluoromethyl)phenyl isocyanate. Actual chemical shifts for the isothiocyanate derivative may vary slightly.

Table 2: IR Spectroscopic Data

Frequency (cm^{-1})	Intensity	Assignment
2200-2000	Strong	Asymmetric $\text{N}=\text{C}=\text{S}$ stretch
~1600	Medium	Aromatic $\text{C}=\text{C}$ stretch
~1320	Strong	$\text{C}-\text{F}$ stretch

Table 3: Mass Spectrometry Data

m/z	Relative Intensity (%)	Proposed Fragment
203	100	$[\text{M}]^+$
174	-	$[\text{M} - \text{F}]^+$
145	-	$[\text{M} - \text{NCS}]^+$
134	-	$[\text{M} - \text{CF}_3]^+$

Note: The fragmentation pattern is proposed based on typical fragmentation of phenyl isothiocyanates and trifluoromethylated compounds. The molecular ion peak is expected to be prominent.

Experimental Protocols

Detailed experimental methodologies for obtaining the cited spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2-(Trifluoromethyl)phenyl isothiocyanate** in a suitable deuterated solvent, such as chloroform-d (CDCl_3), is prepared. The ^1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ^1H NMR. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

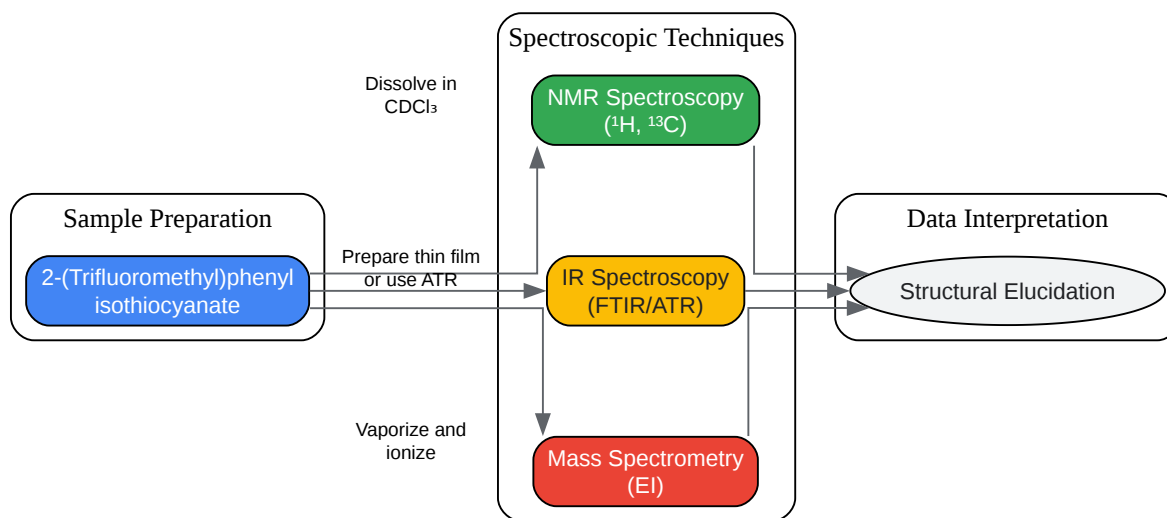
The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used. The spectrum is recorded over the mid-IR range ($4000\text{-}400\text{ cm}^{-1}$).

Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer, commonly with an electron ionization (EI) source. The sample is introduced into the instrument, and the resulting mass-to-charge ratio (m/z) of the molecular ion and its fragments are recorded.

Visualization of Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic analysis of **2-(Trifluoromethyl)phenyl isothiocyanate** is depicted in the following diagram.



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Caption: Workflow of Spectroscopic Analysis.

This guide serves as a foundational resource for the spectroscopic characterization of **2-(Trifluoromethyl)phenyl isothiocyanate**. For further inquiries, please refer to the cited literature and spectral databases.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com